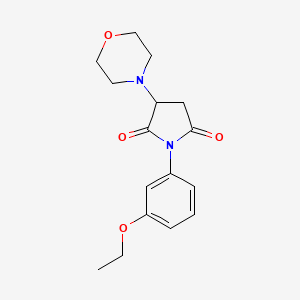
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Etomidate, is a short-acting intravenous anesthetic drug that is used for induction of anesthesia and sedation in various medical procedures. It was first synthesized by Janssen Pharmaceutica in 1964 and was approved for use in the United States in 1983.
Mechanism of Action
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts primarily on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. It enhances the activity of GABA, leading to increased inhibition of neuronal activity and subsequent sedation and anesthesia.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a rapid onset of action, with peak effects occurring within one minute of administration. It has a short duration of action, with effects lasting for approximately five to ten minutes. It is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of anesthesia levels. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for use in animal studies. However, it has been shown to suppress the immune system and may have negative effects on cognitive function.
Future Directions
Future research on 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may focus on its potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. It may also be studied for its effects on the immune system and its potential use in the treatment of autoimmune disorders. Additionally, research may focus on developing new formulations of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione that have longer durations of action or fewer side effects.
Synthesis Methods
The synthesis of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 1-ethyl-3-(3-ethoxyphenyl)-pyrrolidine-2,5-dione with morpholine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Scientific Research Applications
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its anesthetic properties and has been used in various medical procedures, including intubation, cardioversion, and electroconvulsive therapy. It has also been used in the treatment of status epilepticus, a life-threatening condition characterized by prolonged seizures.
properties
IUPAC Name |
1-(3-ethoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-22-13-5-3-4-12(10-13)18-15(19)11-14(16(18)20)17-6-8-21-9-7-17/h3-5,10,14H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKWEARKJCYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

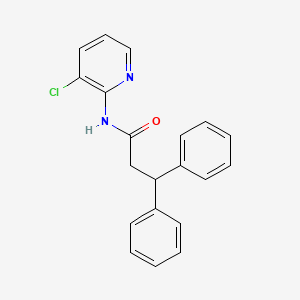
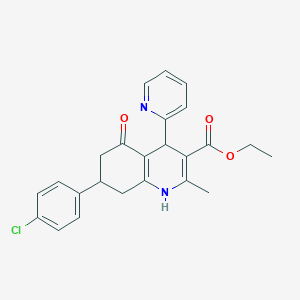
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
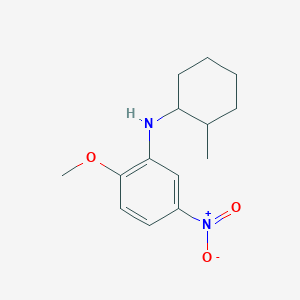
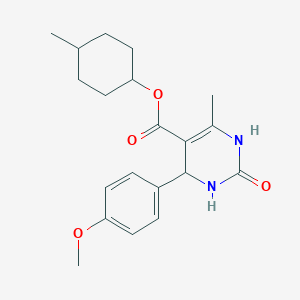
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)